molecular formula C21H17BrN4O2S B6106046 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B6106046
M. Wt: 469.4 g/mol
InChI Key: FVNWOBKNKODXQT-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to introduce the desired functional groups efficiently .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives .

Scientific Research Applications

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its bromo and sulfonamide groups, in particular, contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-14-6-2-3-7-17(14)23-20-21(25-19-9-5-4-8-18(19)24-20)26-29(27,28)16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNWOBKNKODXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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